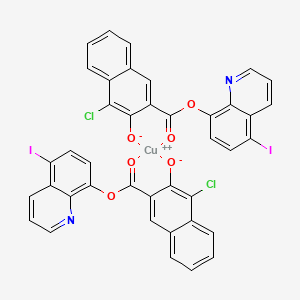
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate is a complex organic compound that features a copper ion coordinated with a naphthalene derivative. This compound is notable for its unique structure, which includes a quinoline moiety and an iodine substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate typically involves multiple steps, starting with the preparation of the naphthalene and quinoline derivatives. The key steps include:
Halogenation: Introduction of chlorine and iodine atoms into the respective aromatic rings.
Coupling Reaction: Formation of the naphthalene-quinoline linkage through a coupling reaction, often facilitated by a palladium catalyst.
Copper Coordination: The final step involves the coordination of the copper ion with the synthesized organic ligand under controlled conditions, such as in the presence of a base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can alter the oxidation state of the copper ion.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of copper, while substitution reactions can produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a precursor for other complex compounds.
Mecanismo De Acción
The mechanism of action of Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate involves its interaction with molecular targets such as enzymes or cellular receptors. The copper ion plays a crucial role in mediating these interactions, often through redox reactions or coordination with biological molecules. The pathways involved can vary depending on the specific application, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- Copper;1-chloro-3-(5-bromoquinolin-8-yl)oxycarbonylnaphthalen-2-olate
- Copper;1-chloro-3-(5-fluoroquinolin-8-yl)oxycarbonylnaphthalen-2-olate
- Copper;1-chloro-3-(5-methylquinolin-8-yl)oxycarbonylnaphthalen-2-olate
Uniqueness
Copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate is unique due to the presence of the iodine substituent, which can significantly influence its chemical reactivity and biological activity. The combination of the naphthalene and quinoline moieties also contributes to its distinct properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C40H20Cl2CuI2N2O6 |
|---|---|
Peso molecular |
1012.9 g/mol |
Nombre IUPAC |
copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/2C20H11ClINO3.Cu/c2*21-17-12-5-2-1-4-11(12)10-14(19(17)24)20(25)26-16-8-7-15(22)13-6-3-9-23-18(13)16;/h2*1-10,24H;/q;;+2/p-2 |
Clave InChI |
INUUWRUIWPNJRZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
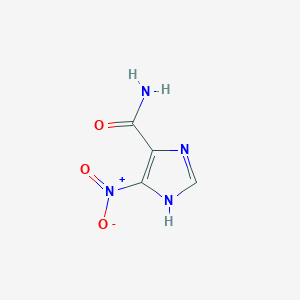
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
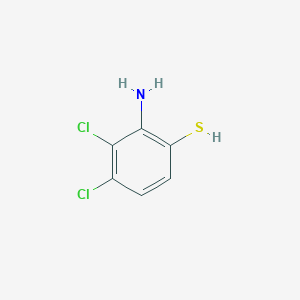


![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)

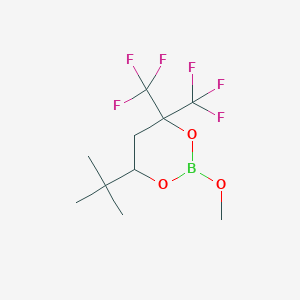
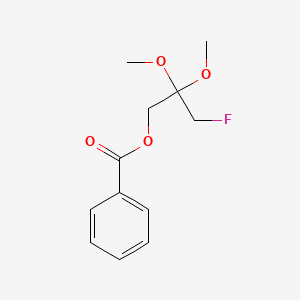
![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)
